molecular formula C16H16N2O4 B162828 Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate CAS No. 1762-42-1

Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate

Cat. No. B162828
CAS RN: 1762-42-1
M. Wt: 300.31 g/mol
InChI Key: CTXJVXIVHPUFIP-UHFFFAOYSA-N
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Description

“Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate” is an organic compound with the CAS Number: 1762-42-1 . Its molecular weight is 300.31 . It is a solid substance under normal conditions .


Synthesis Analysis

The synthesis of bipyridiniums, including “Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate”, is straightforward and utilizes commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone .


Molecular Structure Analysis

The InChI Code of “Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate” is 1S/C16H16N2O4/c1-3-21-15 (19)11-5-7-17-13 (9-11)14-10-12 (6-8-18-14)16 (20)22-4-2/h5-10H,3-4H2,1-2H3 .


Chemical Reactions Analysis

Bipyridinium salts, including “Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate”, are popular due to their perspective applications in redox flow batteries . The electrochemical behavior depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion as well as the used media .


Physical And Chemical Properties Analysis

“Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate” is a solid substance under normal conditions . It should be stored under an inert gas .

Scientific Research Applications

Photoreduction and Hydrogen Production

Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate has been studied in the context of light-induced electron-transfer reactions. It is used in complexes that act as sensitizers for the photoreduction of water, contributing to hydrogen production. This application is significant in the field of renewable energy, particularly in hydrogen generation as a sustainable fuel source. Complexes containing diethyl [2,2'-bipyridine]-4,4'-dicarboxylate have been compared with other ruthenium complexes for their efficiency in hydrogen generation, indicating its potential in energy-related applications (Launikonis et al., 1986).

Photovoltaic Sensitizers

The compound plays a role in the development of photovoltaic sensitizers. It is used in the synthesis of complexes that can serve as efficient sensitizers in dye-sensitized solar cells. These cells are crucial for converting solar energy into electricity, and the inclusion of diethyl [2,2'-bipyridine]-4,4'-dicarboxylate in these complexes can enhance their effectiveness and efficiency (Abbotto et al., 2008).

Polymerization Catalysts

This chemical is also involved in polymerization processes. It is a part of catalyst systems that are highly active and stereospecific for the polymerization of 1,3-dienes. These catalysts are essential for the production of polymers with specific structures and properties, which are vital in various industrial applications (Bazzini et al., 2002).

Chemical Synthesis and Characterization

The compound is used in the synthesis of new acrylic acid derivatives, which are important for incorporating metal coordination sites in polyacrylates. This application is significant in the field of materials science, especially in the development of advanced materials with specific properties and applications (Heintz et al., 2018).

Medicinal Chemistry and Drug Development

In medicinal chemistry, diethyl [2,2'-bipyridine]-4,4'-dicarboxylate is involved in the synthesis of antitubercular complexes. These complexes have potential applications in the treatment of tuberculosis, highlighting its significance in drug development and medicinal chemistry (Toupet et al., 2009).

Spectroscopic Studies

The compound has been studied using Raman spectroscopy, which provides insights into its structural and electronic properties. This is important for understanding its behavior in various applications, particularly in the field of materials science and chemistry (Umapathy et al., 1989).

Electron Transfer in Solar Energy

Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate is used in the study of electron transfer processes in solar energy applications. Its role in sensitizing complexes that facilitate electron transfer is crucial in the development of solar energy technologies (Wolfbauer et al., 2000).

Safety And Hazards

“Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate” is classified under the GHS07 hazard class . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

ethyl 2-(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-3-21-15(19)11-5-7-17-13(9-11)14-10-12(6-8-18-14)16(20)22-4-2/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXJVXIVHPUFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30477347
Record name Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate

CAS RN

1762-42-1
Record name Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
115
Citations
DP Rillema, C Moore, V KomReddy - IUCrData, 2016 - iucrdata.iucr.org
The title bipyridine derivative, C16H16N2O4, crystallized with two half molecules in the asymmetric unit. The whole molecules (A and B) are generated by inversion symmetry with the …
Number of citations: 2 iucrdata.iucr.org
O Johansen, A Launikonis, AWH Mau… - Australian Journal of …, 1980 - CSIRO Publishing
Irradiation of the bis(2,2'-bipyridine)(diethyl 2,2'-bipyridine-4,4'- dicarboxylate)ruthenium(II) dication (2c) in water, in the presence of ethylenediaminetetraacetic acid, methyl viologen …
Number of citations: 71 www.publish.csiro.au
A Launikonis, PA Lay, AWH Mau… - Australian journal of …, 1986 - CSIRO Publishing
The oxidation of 4,4′-dimethyl-2,2′-bipyridine with potassium permanganate in water gives 2,2′-bipyridine-4,4′-dicarboxylic acid and 4′-methyl-2,2?-bipyridine-4-carboxylic acid. …
Number of citations: 63 www.publish.csiro.au
H Yang, XY Duan, JJ Lai, ML Wei - Inorganic Chemistry, 2019 - ACS Publications
Three proton-conductive decorated Keggin-type clusters, {[Cu(debpdc)(H 2 O) 3 ][Cu(debpdc)(H 2 O)Cl][PMo 12 O 40 ]}·2CH 3 OH·1.5CH 3 CN·3H 2 O (1), {[Cu(H 2 bpdc)(H 2 O) 2 Cl …
Number of citations: 16 pubs.acs.org
G Wolfbauer, AM Bond, DR MacFarlane - Journal of the Chemical …, 1999 - pubs.rsc.org
The series of (Et2-dcbpy)2RuX2 complexes, where Et2-dcbpy is diethyl 2,2′-bipyridine-4,4′-dicarboxylate and X = Cl–, I–, NCS–, CN–, and its reduced forms have been investigated …
Number of citations: 1 pubs.rsc.org
MJ Edmiston, RD Peacock - Spectrochimica Acta Part A: Molecular and …, 1996 - Elsevier
The preparation of a new, reproducible vapour silver-coated polycarbonate SER(R)S-active substrate is reported. The SERRS of the optimised surface with the complex tris(2,2′-…
Number of citations: 6 www.sciencedirect.com
X Yao, Q Zhang, PY Ho, SC Yiu, S Suramitr… - Inorganics, 2023 - mdpi.com
Four iridium(III) dyes functionalized with aldehyde functional group in the cyclometalating (C^N) ligands, bearing either diethyl [2,2′-bipyridine]-4,4′-dicarboxylate or tetraethyl [2,2′-…
Number of citations: 3 www.mdpi.com
JMD Zapiter, BM Tissue, KJ Brewer - Inorganic Chemistry Communications, 2008 - Elsevier
We report the synthesis of ruthenium and rhodium polypyridyl complexes with ester substituents and the attachment of these complexes onto europium oxide nanoparticles through the …
Number of citations: 12 www.sciencedirect.com
N Das, GS Bindra, A Paul, JG Vos… - … A European Journal, 2017 - Wiley Online Library
The synthesis, photophysical properties and photocatalytic efficiency of a range of novel supramolecular assemblies of the type [Ru(dceb) 2 (μ‐bisbpy)MCl 2 ][PF 6 ] 2 and [Ru(bpy) 2 (μ‐…
A Bellusci, M Ghedini, L Giorgini, F Gozzo… - Dalton …, 2009 - pubs.rsc.org
The reaction of the promesogenic dihexadecyl-2,2′-bipyridine-4,4′-dicarboxylate (L16) with a number of AgX salts produces a series of silver(I) complexes [(L16)Ag(sac)], 1, [(L16)Ag(…
Number of citations: 19 pubs.rsc.org

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